molecular formula C2H7As B1221695 Arsine, dimethyl- CAS No. 593-57-7

Arsine, dimethyl-

Cat. No. B1221695
CAS RN: 593-57-7
M. Wt: 106 g/mol
InChI Key: HBNBMOGARBJBHS-UHFFFAOYSA-N
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Description

Arsine, also known as arsane, is an inorganic compound with the formula AsH3 . It is a colorless, flammable, non-irritating toxic gas with a mild garlic odor . Arsine is formed when arsenic comes in contact with an acid . It is similar to a gas called stibine, which is formed when the metal antimony comes in contact with an acid . Arsine is used most commonly in the semiconductor and metals refining industries .


Synthesis Analysis

Arsenic can be transformed to arsine gas via hydride generation . The arsine gas is then delivered to an ozone chamber via a carrier gas flow for further reaction . This approach can detect arsenic levels on the order of 1 ppb .


Molecular Structure Analysis

The molecular formula of dimethylarsinic acid is C2H7AsO2 . The IUPAC Standard InChI is InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3, (H,4,5) .


Chemical Reactions Analysis

Arsine is a flammable, pyrophoric, and highly toxic pnictogen hydride gas . Despite its lethality, it finds some applications in the semiconductor industry and for the synthesis of organoarsenic compounds .


Physical And Chemical Properties Analysis

Arsine is a colorless gas with a faint, garlic-like odor . It is slightly soluble in water, with a boiling point of -80.4°F (-62.5°C) .

Scientific Research Applications

1. Ligand Behavior in Metal Complexes

  • Dimethyl(methylthio)arsine as a Ligand : Dimethyl(methylthio)arsine demonstrates unique ligand behavior, forming monodentate arsenic–metal bonds with transition metals like platinum and rhenium. These complexes have been studied for their structural characteristics and stability, providing insights into arsenic coordination chemistry (Abel & Beckett, 1987).

2. Analytical Chemistry and Speciation

  • Hydride Generation – Gas Phase Molecular Absorption Spectrometry : A method using sodium borohydride reduction of arsenic compounds, including dimethylarsinic acid, demonstrates an advanced technique for arsenic speciation in analytical chemistry (Sanz-Asensio et al., 1997).
  • Arsenic Metabolites Analysis : A technique using pH-specific hydride generation atomic absorption spectrometry allows for the selective analysis of various arsenic metabolites, including dimethylated arsenicals, in biological matrices (Devesa et al., 2004).

3. Molecular Structure Studies

  • Molecular Structure of Dimethyl(trifluorosilyl)arsine : Research on the molecular structure of dimethyl(trifluorosilyl)arsine, a related compound, contributes to the understanding of bond characteristics and geometric parameters in arsenic compounds (Oberhammer & Demuth, 1976).

4. Environmental and Biological Impacts

  • Biotransformation of Dimethylarsinic Acid : Studies on the metabolism of dimethylarsinic acid in different organisms, including its transformation and excretion, shed light on environmental and health impacts of arsenic compounds (Marafante et al., 1987).
  • Determination of Trivalent Methylated Arsenicals : Investigating the presence of trivalent methylated arsenicals, including dimethyl arsenicals, in biological samples highlights their role in the toxicity and metabolism of arsenic, contributing to our understanding of arsenic-related health risks (Del Razo et al., 2001).

5. Synthesis and Chemical Reactions

  • Synthesis of Arsenic-Containing Ribosides : The preparation of arsenic-containing ribosides using dimethylarsinic compounds illustrates the versatility of these compounds in organic synthesis and their potential applications in medicinal chemistry (Liu, O'brien & Irgolic, 1996).

6. Technological Applications

  • Low-Temperature GaAs Metalorganic Chemical Vapor Deposition : Using dimethylamine gallane and arsine, including dimethylarsine analogs, in the low-temperature growth of GaAs layers showcases the application of these compounds in semiconductor technology (Yamauchi & Kobayashi, 1993).

Safety And Hazards

Arsine is extremely toxic, explosive, flammable, and a potential occupational carcinogen . Exposure to arsine concentrations of 250 ppm is rapidly fatal: concentrations of 25–30 ppm are fatal for 30 min exposure, and concentrations of 10 ppm can be fatal at longer exposure times .

Future Directions

Arsenic is a persistent pollutant creating environmental, agricultural, and health issues and posing a serious risk to humans . To combat arsenic pollution, rapid, reliable, sensitive, and cost-effective analytical detection systems need to be developed and put into use .

properties

IUPAC Name

dimethylarsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7As/c1-3-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBMOGARBJBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[AsH]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7As
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870647
Record name Dimethylarsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arsine, dimethyl-

CAS RN

593-57-7
Record name Dimethylarsine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylarsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylarsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
74
Citations
J Liu, DH O'Brien, KJ Irgolic - Applied organometallic chemistry, 1996 - Wiley Online Library
Eight arsenic‐containing ribosides were prepared from dimethyl(1‐O‐methyl1‐5‐deoxy‐2,3‐O‐isopropylidene‐β‐D‐ribofuranos‐5‐yl)arsine and (2′S)‐dimethyl[1‐O‐(2′,3′‐…
Number of citations: 14 onlinelibrary.wiley.com
B Chiswell, SE Livingstone - Journal of Inorganic and Nuclear Chemistry, 1961 - Elsevier
The chelate group dimethyl-3-methylthiopropylarsine, MeS·CH 2 CH 2 CH 2 ·AsMe 2 , has been synthesized. Crystalline complexes of this ligand with Cu(I), Pd(II), and Pt(II) were …
Number of citations: 10 www.sciencedirect.com
J Feldmann, AV Hirner - International Journal of Environmental …, 1995 - Taylor & Francis
Speciation of volatile metals and metalloids in the environment is extensively described in literature. In order to investigate unstable volatile organometallics, on-line coupling of GC with …
Number of citations: 199 www.tandfonline.com
CS Palmer - 1921 - search.proquest.com
Until comparatively recently it was a fixed belief that arsenic differed from nitrogen and phosphorus in that primary and secondary arsines were incapable of existence. Because of the …
Number of citations: 0 search.proquest.com
S Mishra, RN Bharagava, N More, A Yadav… - … : For sustainable future, 2019 - Springer
Metals naturally exist in the crust of the earth, and their compositions vary among different localities, resulting in structural disparity of surrounding concentrations. Some heavy metals …
Number of citations: 424 link.springer.com
CA MCAULIFFE, S BJ, W LEVASON - 1977 - pascal-francis.inist.fr
Keyword (fr) COORDINAT ORGANIQUE COORDINAT BIDENTE PREPARATION COMPLEXE OXO COMPLEXE CHLORO STRUCTURE MOLECULAIRE SPECTRE RPE SPECTRE …
Number of citations: 0 pascal-francis.inist.fr
AF WILLIAMS, J GCH - 1975 - pascal-francis.inist.fr
Keyword (fr) IRIDIUM COMPOSE COMPLEXE METALLIQUE COORDINAT PHOSPHINE ORGANIQUE COMPLEXE CHLORO COMPLEXE HYDRURO COMPLEXE CYANO …
Number of citations: 0 pascal-francis.inist.fr
C Glidewell, GM Sheldrick - Journal of the Chemical Society A …, 1969 - pubs.rsc.org
A thorough study of the reactions of phosphino- and arsino-potassium with silyl halides in dimethyl ether at low temperatures has enabled effective syntheses of the silyl phosphines and …
Number of citations: 2 pubs.rsc.org
SAI LIAN, C WR, S JC - 1976 - pascal-francis.inist.fr
Keyword (fr) FER CARBONYLE COMPLEXE COMPLEXE DINUCLEAIRE COMPLEXE MIXTE COORDINAT ORGANIQUE PREPARATION COMPLEXE MU LIAISON METAL-METAL …
Number of citations: 0 pascal-francis.inist.fr
DJ GULLIVER, W LEVASON - 1982 - pascal-francis.inist.fr
Keyword (fr) COORDINAT ORGANIQUE COORDINAT MONODENTE COMPLEXE ANIONIQUE PREPARATION ETAT SOLIDE PYROLYSE METAL TETRAVALENT COMPLEXE …
Number of citations: 0 pascal-francis.inist.fr

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